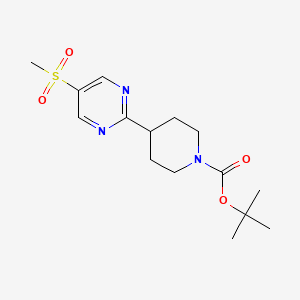
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-4-(Hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans (HCHC) is an organic compound that is used in various scientific research applications. HCHC is a cyclohexane derivative of hydrazinecarbonyl, which is an organic compound containing a hydrazine group and a carbonyl group. HCHC has a wide range of uses in laboratory experiments, including biochemical and physiological studies.
Applications De Recherche Scientifique
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans is widely used in scientific research applications, particularly in biochemical and physiological studies. It has been used in studies of enzyme kinetics, protein-ligand binding, and protein-protein interactions. It has also been used to study the structure and function of proteins, as well as to study the structure and function of cellular membranes. In addition, this compound has been used to study the effects of drugs on cells and tissues, and to study the mechanism of action of drugs.
Mécanisme D'action
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans is a small molecule that is able to bind to proteins and other macromolecules. It is able to bind to the active sites of enzymes, and to the binding sites of proteins and other macromolecules. This binding can modulate the activity of enzymes and proteins, and can also affect the structure and function of cellular membranes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, and to inhibit the binding of proteins and other macromolecules. It has also been shown to affect the structure and function of cellular membranes, and to affect the transport of molecules across the membrane. In addition, this compound has been shown to affect the metabolism of cells and tissues, and to affect the expression of genes.
Avantages Et Limitations Des Expériences En Laboratoire
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easy to synthesize. In addition, it has a high binding affinity for proteins and other macromolecules, and is able to modulate the activity of enzymes and proteins. However, this compound also has some limitations. It is a small molecule, and therefore may not be able to bind to large proteins or macromolecules. In addition, it may not be able to penetrate the cell membrane, and therefore may not be able to affect the metabolism of cells and tissues.
Orientations Futures
There are several possible future directions for research involving (1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans. One possible direction is to study the effects of this compound on the structure and function of cellular membranes. Another possible direction is to study the effects of this compound on the expression of genes. In addition, further research could be done to study the effects of this compound on the metabolism of cells and tissues. Finally, further research could be done to develop new methods for synthesizing this compound, or to develop new uses for this compound in laboratory experiments.
Méthodes De Synthèse
(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans can be synthesized by a reaction between hydrazine and cyclohexanecarboxylic acid. This reaction is carried out in an aqueous solution of hydrochloric acid, and is catalyzed by potassium hydroxide. The reaction yields the desired product, this compound, in a high yield. The reaction can be summarized as follows:
Cyclohexanecarboxylic acid + Hydrazine + HCl + KOH → this compound + H2O
Propriétés
IUPAC Name |
4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c9-10-7(11)5-1-3-6(4-2-5)8(12)13;/h5-6H,1-4,9H2,(H,10,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZXYDQAXRPTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B6608344.png)
![tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate, Mixture of diastereomers](/img/structure/B6608351.png)



![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608391.png)

![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)
![[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6608410.png)


![4-[(3H-diazirin-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B6608434.png)

